Diethyl 3-(N-Hydroxyamino)propylphosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(N-Hydroxyamino)propylphosphate typically involves the reaction of diethyl phosphite with 3-chloropropylamine, followed by hydrolysis to introduce the N-hydroxyamino group . The reaction conditions often require a controlled temperature environment and the use of solvents like chloroform .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under stringent conditions to ensure purity and stability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(N-Hydroxyamino)propylphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphates.
Reduction: It can be reduced to form simpler phosphates.
Substitution: The N-hydroxyamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl phosphate derivatives, while substitution reactions can produce a variety of functionalized phosphates .
Scientific Research Applications
Diethyl 3-(N-Hydroxyamino)propylphosphate has several scientific research applications:
Chemistry: Used as a reagent in phosphorylation reactions.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 3-(N-Hydroxyamino)propylphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphate
- Diethyl phosphite
- 3-(N-Hydroxyamino)propylphosphate
Uniqueness
Diethyl 3-(N-Hydroxyamino)propylphosphate is unique due to its N-hydroxyamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly useful in specific research applications where such functional groups are required .
Properties
IUPAC Name |
N-(3-diethoxyphosphorylpropyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO4P/c1-3-11-13(10,12-4-2)7-5-6-8-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMJDPGVDSHYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCNO)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430783 | |
Record name | Diethyl [3-(hydroxyamino)propyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66508-19-8 | |
Record name | Diethyl P-[3-(hydroxyamino)propyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66508-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl [3-(hydroxyamino)propyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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